molecular formula C19H24N2O3S B4875329 N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide

N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide

Cat. No.: B4875329
M. Wt: 360.5 g/mol
InChI Key: ADKRFWRGFOLWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide, commonly known as N-(4-isobutylphenyl)sulfonyl-4-aminobenzamide (IASB), is a potent and selective inhibitor of the PARP-1 enzyme. PARP-1 is an important enzyme involved in DNA repair and cell survival. The inhibition of PARP-1 by IASB has been shown to have potential therapeutic benefits in cancer treatment and other diseases.

Mechanism of Action

N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide binds to the catalytic domain of PARP-1 and inhibits its activity. PARP-1 is an important enzyme involved in DNA repair and cell survival. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, which can selectively kill cancer cells that have defects in DNA repair pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects both in vitro and in vivo. It has been shown to induce cell death in cancer cells with defects in DNA repair pathways. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide is a potent and selective PARP-1 inhibitor, which makes it a valuable tool for studying the role of PARP-1 in DNA repair and cell survival. However, the use of this compound in lab experiments can be limited by its solubility and stability. This compound is poorly soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is sensitive to light and air, which can affect its stability over time.

Future Directions

There are several potential future directions for research on N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic benefits of PARP-1 inhibition in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to better understand the mechanisms of action of this compound and other PARP-1 inhibitors.

Synthesis Methods

N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide can be synthesized by reacting 4-aminobenzenesulfonamide with 4-isobutylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 166-168°C.

Scientific Research Applications

N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP-1 inhibition by this compound leads to the accumulation of DNA damage, which can selectively kill cancer cells that have defects in DNA repair pathways. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and prostate cancers.

Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-2-[4-(2-methylpropyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-25(23,24)18-10-8-17(20)9-11-18/h4-11,13-14H,12,20H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKRFWRGFOLWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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